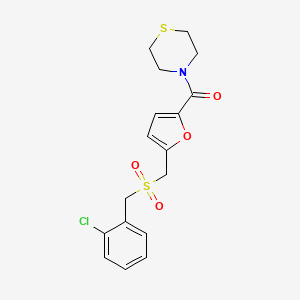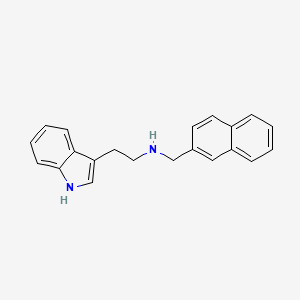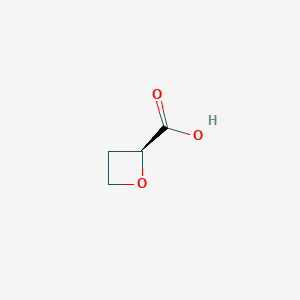![molecular formula C14H10Cl2FNO B2385212 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-10-4](/img/structure/B2385212.png)
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C14H10Cl2FNO and a molecular weight of 298.14 .
Synthesis Analysis
This compound is synthesized in a methanolic medium. The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis process was reported to be 73.91% .Molecular Structure Analysis
The molecular structure of this compound includes “O” and “N” donor atoms of the Schiff base ligand that participate in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The compound is brown in color . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical (NLO) Single Crystals
- Characterization :
Anticancer Drug Binding Studies
- Interaction with Bovine Serum Albumin (BSA) :
DNA Interaction
- Zn(II) Complex of 4Cl2NA :
Schiff Base Complexes
- Metal Complexes of Schiff Bases :
Wirkmechanismus
The Schiff base ligand and its metal (II) complexes have been tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Eigenschaften
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAWIDPOYEKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)


![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)



![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)